

In-Depth Technical Guide: Fmoc-Gly-Gly-allyl propionate

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Compound of Interest

Compound Name: *Fmoc-Gly-Gly-allyl propionate*

Cat. No.: *B15566133*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-allyl propionate is a specialized chemical compound frequently employed in the fields of peptide synthesis and bioconjugation chemistry. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a di-glycine peptide backbone, and an allyl propionate ester. This unique combination of moieties makes it a valuable tool, particularly as a cleavable linker in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs).^{[1][2]} This guide provides a comprehensive overview of its molecular properties, relevant experimental protocols, and key chemical transformations.

Molecular and Component Data

A precise understanding of the molecular weights of **Fmoc-Gly-Gly-allyl propionate** and its constituent parts is fundamental for accurate quantitative analysis and experimental design. The table below summarizes these key values.

Compound/Component	Molecular Formula	Molecular Weight (g/mol)
Fmoc-Gly-Gly-allyl propionate	C25H26N2O6	466.48[1]
Fmoc-Gly-Gly-OH	C19H18N2O5	354.36[3]
Fmoc-Gly-OH	C17H15NO4	297.31[4][5]
Glycine (Gly)	C2H5NO2	75.07[2][6][7]
Allyl Propionate	C6H10O2	114.14[8][9][10]
Fmoc Group	C15H11O2	222.243 (mass change)[11]

Key Experimental Protocols

The utility of **Fmoc-Gly-Gly-allyl propionate** is defined by the chemical reactions that allow for the selective removal of its protecting groups. The following sections detail standardized protocols for Fmoc group deprotection and cleavage of the allyl ester.

Protocol 1: Fmoc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is a base-labile protecting group, celebrated for its stability in acidic conditions and its straightforward removal with a mild base, typically piperidine. This protocol is a cornerstone of Fmoc-based solid-phase peptide synthesis.[12]

Objective: To remove the Fmoc protecting group from the N-terminus of a peptide chain, exposing a primary amine for subsequent amino acid coupling.

Materials:

- Fmoc-protected peptide resin
- 20% (v/v) piperidine in dimethylformamide (DMF)
- Dimethylformamide (DMF) for washing
- Solid-phase peptide synthesis vessel

- Shaker or nitrogen bubbler for agitation

Procedure:

- Resin Swelling: Swell the Fmoc-protected peptide resin in DMF within the synthesis vessel for approximately 1 hour.
- Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (a typical volume is 10 mL per gram of resin).[8]
- Agitation: Agitate the mixture at room temperature. A common procedure involves an initial 2-minute agitation, followed by draining the solution.[8]
- Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.
- Completion: Continue to agitate the mixture for an additional 5-7 minutes at room temperature to ensure complete removal of the Fmoc group.[8][13]
- Washing: Drain the deprotection solution and thoroughly wash the resin multiple times with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Cleavage of the Allyl Propionate Ester

The allyl ester is a versatile protecting group for carboxylic acids. Its cleavage is typically achieved under mild conditions using a palladium catalyst, which makes it orthogonal to many other protecting groups used in peptide synthesis.[3]

Objective: To selectively cleave the allyl ester, releasing the carboxylic acid, for applications such as linker modification or payload attachment in ADC synthesis.

Materials:

- Peptide or compound with an allyl ester
- Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Allyl cation scavenger, e.g., Phenylsilane, Morpholine, or Pyrrolidine[14][15]

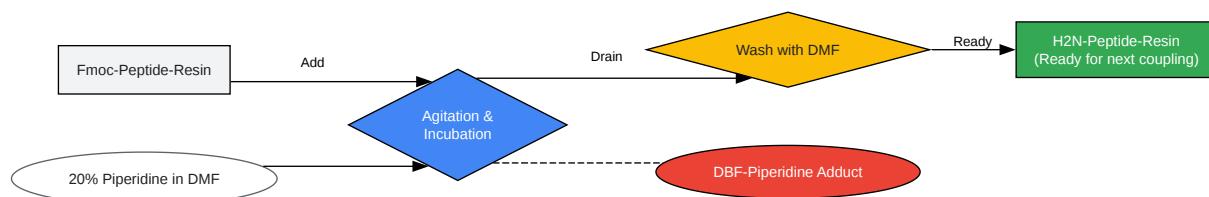
- Anhydrous, deoxygenated solvent, e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Dissolution: Dissolve the allyl ester-containing substrate in the anhydrous, deoxygenated solvent under an inert atmosphere.
- Addition of Scavenger: Add an excess of the chosen allyl cation scavenger to the reaction mixture.
- Catalyst Addition: Add a catalytic amount of the Palladium(0) complex (typically 1-5 mol%) to the solution.
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst and the solvent is removed under reduced pressure. Further purification of the resulting carboxylic acid can be performed using standard chromatographic techniques.

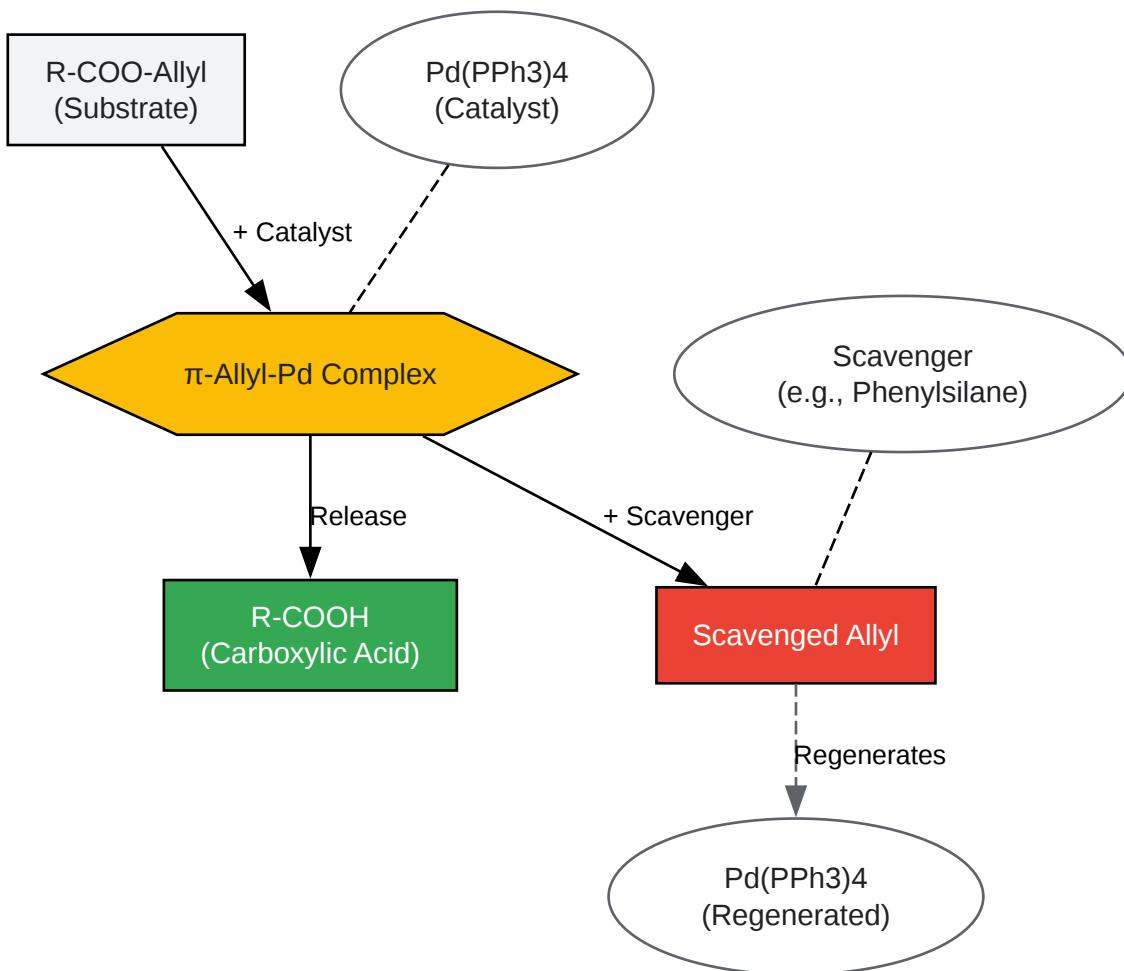
Diagrams of Key Processes

To visually represent the chemical transformations and workflows involving **Fmoc-Gly-Gly-allyl propionate**, the following diagrams are provided in the DOT language for Graphviz.



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Fmoc Deprotection Workflow

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Allyl Ester Cleavage Mechanism

Conclusion

Fmoc-Gly-Gly-allyl propionate stands as a sophisticated and enabling molecule for advanced chemical synthesis. Its defined molecular weight and well-characterized reactivity provide chemists and drug developers with a reliable component for constructing complex peptides and bioconjugates. The orthogonal nature of the Fmoc and allyl protecting groups allows for selective and sequential chemical modifications, a critical feature in the multi-step synthesis of targeted therapeutics like ADCs. The protocols and data presented in this guide offer a foundational resource for the effective application of this versatile chemical tool.

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